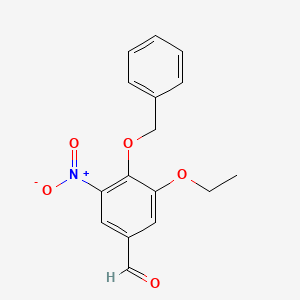
3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde
Overview
Description
3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group, a nitro group, and a phenylmethoxy group attached to a benzene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-Ethoxy-4-phenylmethoxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-Ethoxy-4-phenylmethoxybenzaldehyde is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups in the presence of catalysts.
Major Products Formed
Oxidation: 3-Ethoxy-5-nitro-4-phenylmethoxybenzoic acid.
Reduction: 3-Ethoxy-5-amino-4-phenylmethoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-nitro-4-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermedi
Properties
IUPAC Name |
3-ethoxy-5-nitro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-15-9-13(10-18)8-14(17(19)20)16(15)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVZQOHTCGOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE](/img/structure/B3492190.png)
![methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate](/img/structure/B3492191.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B3492194.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3492197.png)
![2-(4-fluorophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B3492198.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3492207.png)
amino]benzamide](/img/structure/B3492212.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3492213.png)
![N-[2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B3492220.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3492223.png)

